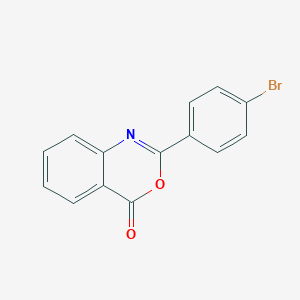

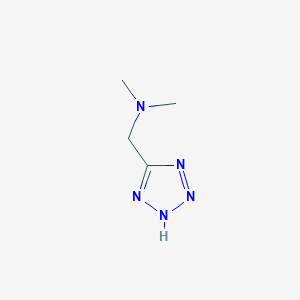

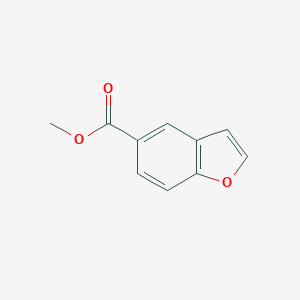

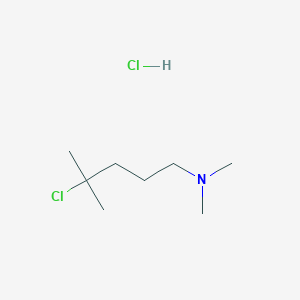

![molecular formula C9H9N3O3 B179697 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 136178-56-8](/img/structure/B179697.png)

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Vue d'ensemble

Description

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C9H9N3O3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is 1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,10H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a solid substance at room temperature with a molecular weight of 207.19 .Applications De Recherche Scientifique

Proteomics Research

This compound is utilized in proteomics research due to its ability to interact with proteins and enzymes. It serves as a building block for the synthesis of various peptides and proteins, which are essential for understanding protein structure and function .

Antitumor Activity

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate forms the core structure for many antitumor agents. Its derivatives have been studied for their potential to inhibit the growth of cancer cells, making it a valuable scaffold in medicinal chemistry .

Enzymatic Inhibition

Researchers have explored the use of this compound in the design of enzyme inhibitors. By modifying the pyrazolo[1,5-a]pyrimidine scaffold, scientists aim to develop new drugs that can target specific enzymes involved in disease processes .

Material Science

Due to its significant photophysical properties, this compound has attracted attention in material science. It can be used to create materials with specific light-absorbing or emitting properties, which are useful in developing optical devices .

Organic Synthesis

The compound serves as a precursor in organic synthesis, particularly in the construction of N-heterocyclic compounds. Its versatility allows for structural modifications, which are beneficial in synthesizing a wide range of organic molecules .

Drug Design

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a privileged scaffold for drug discovery. Its synthetic versatility permits structural modifications, enabling the design of compounds with desired pharmacological properties .

Cross-Coupling Reactions

It is used in site-selective cross-coupling reactions, such as Sonogashira and Suzuki–Miyaura couplings. These reactions are crucial for creating complex molecules with diverse functional groups, expanding the chemical space for drug discovery .

Antimicrobial Research

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. This research is vital for the development of new antibiotics to combat resistant strains of bacteria .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for their chemically and biologically interesting properties .

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives can be prepared via sequential site-selective cross-coupling reactions .

Result of Action

It’s known that certain pyrazolo[1,5-a]pyrimidine derivatives have shown antibacterial activity .

Propriétés

IUPAC Name |

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCDOKYAYRHKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN2C1=NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501160826, DTXSID701179368 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate | |

CAS RN |

136178-56-8, 104556-86-7 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

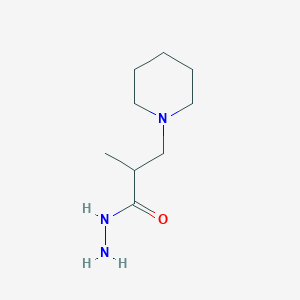

![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)